molecular formula C19H18ClN3O3 B2479963 4-(2-chlorophenyl)-N-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 421575-68-0

4-(2-chlorophenyl)-N-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2479963
CAS No.: 421575-68-0
M. Wt: 371.82
InChI Key: GNSXXCOXLYMIRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-(2-chlorophenyl)-N-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a tetrahydropyrimidine derivative characterized by:

  • 2-Chlorophenyl group at the C4 position of the pyrimidine ring, contributing steric bulk and electron-withdrawing effects.
  • 2-Methoxyphenyl carboxamide substituent at the N1 position, providing hydrogen-bonding capacity and moderate lipophilicity.
  • 6-Methyl group on the pyrimidine ring, enhancing hydrophobic interactions.
  • 2-Oxo moiety, enabling hydrogen-bond donor/acceptor functionality.

Properties

IUPAC Name

4-(2-chlorophenyl)-N-(2-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O3/c1-11-16(18(24)22-14-9-5-6-10-15(14)26-2)17(23-19(25)21-11)12-7-3-4-8-13(12)20/h3-10,17H,1-2H3,(H,22,24)(H2,21,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNSXXCOXLYMIRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC=CC=C2Cl)C(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(2-chlorophenyl)-N-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions One common synthetic route includes the condensation of 2-chlorobenzaldehyde with 2-methoxyaniline to form an intermediate Schiff base This intermediate is then subjected to cyclization with ethyl acetoacetate under acidic conditions to yield the desired tetrahydropyrimidine ring

Industrial production methods for this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing catalysts to accelerate the reaction rates.

Chemical Reactions Analysis

4-(2-chlorophenyl)-N-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed.

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that derivatives of tetrahydropyrimidines exhibit significant anti-inflammatory properties. A study demonstrated that compounds similar to the target compound were tested for their ability to reduce edema in a rat model using the carrageenan-induced paw edema method. The presence of specific substituents, such as the 4-methoxy group, was found to enhance anti-inflammatory activity significantly .

Antihyperglycemic Activity

The compound has also been evaluated for its antihyperglycemic effects. In studies involving normoglycemic rats, certain derivatives demonstrated the ability to lower blood glucose levels significantly after sucrose loading. The mechanism appears to involve either enhanced insulin production or inhibition of intestinal α-glucosidase activity .

Antihypertensive Activity

Dihydropyrimidine derivatives have been investigated for their antihypertensive effects. Compounds were synthesized and tested using the tail-cuff method to measure systolic blood pressure. Results indicated that specific substitutions on the phenyl ring could enhance antihypertensive activity, with para-substituted derivatives showing particularly promising results .

Anticonvulsant Activity

The anticonvulsant potential of related compounds has been explored using the maximal electroshock seizure (MES) method in animal models. Certain derivatives exhibited significant anticonvulsant activity, suggesting that modifications to the pyrimidine structure can influence efficacy against seizures .

Synthetic Methodologies

The synthesis of 4-(2-chlorophenyl)-N-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step reactions that may include:

  • Condensation Reactions : Initial formation of the pyrimidine core through condensation of appropriate aldehydes and urea derivatives.
  • Substitution Reactions : Introduction of chlorophenyl and methoxyphenyl groups at designated positions on the pyrimidine ring.
  • Carboxamide Formation : Final conversion to carboxamide via reaction with carboxylic acid derivatives.

Table 1: Summary of Biological Activities

Activity TypeReference StudyKey Findings
Anti-inflammatoryKumar et al., 2004Significant reduction in edema compared to control
AntihyperglycemicBhosle et al., 2015Notable decrease in blood glucose levels
AntihypertensiveAlam et al., 2010Enhanced activity with para-substituted derivatives
AnticonvulsantKhanage et al., 2010Effective against seizures in animal models

Mechanism of Action

The mechanism of action of 4-(2-chlorophenyl)-N-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Positional Isomerism of Chlorophenyl and Methoxyphenyl Groups

4-(2-Chlorophenyl)-N-(4-Methoxyphenyl)-6-Methyl-2-Oxo Analogs
  • Key Difference : Methoxy group at the para (4-) position of the phenyl ring vs. ortho (2-) in the target compound.
  • Impact: The para-methoxy group increases molecular symmetry and may improve crystallinity, as observed in related structures . Molecular Weight: 371.82 vs. 371.82 (identical). logP: 2.874 (similar lipophilicity) .
4-(3-Chlorophenyl)-N-(4-Ethoxyphenyl)-6-Methyl-2-Oxo Analogs
  • Key Difference : Chlorine at the meta (3-) position of the phenyl ring and ethoxy substituent.
  • Ethoxy group increases logP (estimated >3.0) compared to methoxy, altering pharmacokinetics .

Functional Group Variations

Thioxo vs. Oxo Derivatives
  • Example : N-(5-Chloro-2-Methoxyphenyl)-6-Methyl-4-(3-Nitrophenyl)-2-Thioxo Analogs .
  • Impact: Thioxo (C=S) group enhances hydrogen-bond acceptor strength but reduces metabolic stability compared to oxo (C=O).
Carbohydrazide vs. Carboxamide Derivatives
  • Example : (E)-4-(2-Chlorophenyl)-N-(4-Methoxybenzylidene)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carbohydrazide .
  • Impact :
    • Benzylidene carbohydrazide introduces a conjugated system, improving UV detectability.
    • Hydrazide group increases solubility but may reduce plasma stability due to susceptibility to hydrolysis.
Antioxidant Activity in Biginelli-Type Pyrimidines
  • Example : 4-(Furan-2-yl)-6-Methyl-2-Thioxo Analogs .
  • Findings :
    • Furan substituents at C4 enhance radical scavenging (IC50: 0.6 mg/mL for compound 3c).
    • Thioxo groups improve reducing power compared to oxo derivatives.
Antimicrobial Activity
  • Example: N-(2-Fluorophenyl)-5-[(4-Methoxyphenyl)Aminomethyl]-6-Methyl-2-Phenylpyrimidin-4-Amine .
  • Findings :
    • Fluorine substituents improve membrane permeability via increased lipophilicity.
    • Intramolecular hydrogen bonding (N–H⋯N) stabilizes the bioactive conformation.

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

Compound Name Molecular Formula Molecular Weight logP Key Substituents Reference
4-(2-Chlorophenyl)-N-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (Target) C19H18ClN3O3 371.82 ~2.87 2-ClPh, 2-MeOPh, oxo -
4-(2-Chlorophenyl)-N-(4-methoxyphenyl)-6-methyl-2-oxo analog C19H18ClN3O3 371.82 2.874 2-ClPh, 4-MeOPh, oxo
4-(3-Chlorophenyl)-N-(4-ethoxyphenyl)-6-methyl-2-oxo analog C20H20ClN3O3 385.84 >3.0 3-ClPh, 4-EtOPh, oxo
N-(5-Chloro-2-methoxyphenyl)-6-methyl-4-(3-nitrophenyl)-2-thioxo analog C19H16ClN4O4S 437.87 ~3.2 3-NO2Ph, 5-Cl-2-MeOPh, thioxo

Biological Activity

The compound 4-(2-chlorophenyl)-N-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a synthetic derivative of tetrahydropyrimidine, a class of compounds known for their diverse biological activities. This article reviews the biological activities associated with this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H16ClN3O2C_{18}H_{16}ClN_{3}O_{2} with a molecular weight of approximately 357.86 g/mol. The structure contains a tetrahydropyrimidine ring substituted with a chlorophenyl group and a methoxyphenyl group, which contribute to its biological activity.

Antimicrobial Activity

Research has indicated that tetrahydropyrimidine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains. The presence of halogenated phenyl groups often enhances the antimicrobial efficacy due to increased lipophilicity and better membrane penetration.

CompoundActivityReference
This compoundAntimicrobial
4-Methylene-2-octyl-5-oxotetrahydrofuranInhibitor of fatty-acid synthase

Anticancer Properties

The compound has shown promise in anticancer applications. Tetrahydropyrimidines are known to interfere with cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and death.

Case Study Example:
A study demonstrated that derivatives of tetrahydropyrimidine could significantly reduce tumor growth in xenograft models by inducing apoptosis through the mitochondrial pathway. The specific pathways involved include the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been investigated in various models. Compounds with similar structures have been noted to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha.

Research Findings:
In vitro studies have shown that treatment with tetrahydropyrimidine derivatives resulted in decreased levels of inflammatory markers in human cell lines, suggesting a potential role in managing inflammatory diseases.

The biological activity of This compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound may act as an inhibitor for key enzymes involved in metabolic pathways related to inflammation and cancer progression.
  • Receptor Modulation: It may interact with various receptors involved in signal transduction pathways that regulate cell growth and apoptosis.
  • Oxidative Stress Induction: Similar compounds have been shown to increase reactive oxygen species (ROS) levels within cells, leading to oxidative stress and subsequent cell death in cancer cells.

Q & A

Basic Question: What are the optimal synthetic routes and critical reaction conditions for this compound?

Answer:
The synthesis of tetrahydropyrimidine derivatives typically involves multi-step protocols, including cyclocondensation, nucleophilic substitution, and carboxamide coupling. Key considerations include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity for cyclization steps .
  • Temperature Control : Maintaining 60–80°C prevents intermediate decomposition while ensuring complete cyclization .
  • Catalysts : Acidic catalysts (e.g., HCl, p-TsOH) are critical for facilitating tetrahydropyrimidine ring formation .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) followed by recrystallization in ethanol yields >95% purity .

Basic Question: How can researchers confirm the structural integrity of this compound?

Answer:
A combination of analytical techniques is required:

  • NMR Spectroscopy :
    • ¹H NMR : Key signals include the methoxy group (δ 3.8–3.9 ppm), chlorophenyl protons (δ 7.2–7.5 ppm), and the tetrahydropyrimidine NH (δ 10–12 ppm) .
    • ¹³C NMR : The carbonyl carbons (C=O) appear at δ 165–175 ppm .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
  • X-ray Crystallography : Resolve dihedral angles (e.g., 12–86° between aromatic substituents) to validate stereochemistry .

Advanced Question: How can computational methods enhance structural and reactivity analysis?

Answer:

  • DFT Calculations : Optimize geometry (B3LYP/6-311++G** basis set) to predict bond lengths, charge distribution, and frontier molecular orbitals (HOMO-LUMO gaps) .
  • Molecular Docking : Screen against biological targets (e.g., kinases) to identify binding affinities, focusing on interactions with the chlorophenyl and methoxyphenyl moieties .
  • MD Simulations : Analyze stability in aqueous solutions (AMBER force field) to assess solubility and aggregation behavior .

Advanced Question: How to design biological assays to evaluate kinase inhibition potential?

Answer:

  • Target Selection : Prioritize kinases (e.g., EGFR, VEGFR) based on structural analogs with known inhibitory activity .
  • Assay Protocol :
    • Use recombinant kinases in ATP-competitive assays (IC₅₀ determination via fluorescence polarization).
    • Validate selectivity against a panel of 50+ kinases to identify off-target effects .
  • Data Interpretation : Address contradictions (e.g., high in vitro activity vs. low cellular efficacy) by testing permeability (Caco-2 assay) and metabolic stability (microsomal incubation) .

Advanced Question: What strategies resolve discrepancies in reported synthetic yields?

Answer:

  • Statistical DoE : Apply a factorial design (e.g., 3²) to optimize solvent (DMF vs. DCM) and temperature (60°C vs. 80°C), identifying interaction effects .
  • Mechanistic Studies : Use in situ FTIR to monitor intermediate formation rates and identify yield-limiting steps (e.g., carboxamide coupling efficiency) .
  • Replication : Cross-validate protocols with independent labs to isolate equipment- or operator-specific variables .

Advanced Question: How to functionalize the tetrahydropyrimidine core for SAR studies?

Answer:

  • Electrophilic Substitution : Introduce halogens (Br, I) at the 6-methyl position via NBS or NIS in acetic acid .
  • Nucleophilic Aromatic Substitution : Replace the methoxy group with amines (e.g., piperazine) under microwave-assisted conditions (150°C, 30 min) .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling to diversify the chlorophenyl group (e.g., replace with pyridyl using Pd(PPh₃)₄) .

Advanced Question: How does crystallographic data inform formulation strategies?

Answer:

  • Polymorph Screening : Use solvent evaporation (e.g., acetone/water) to identify stable crystalline forms with enhanced bioavailability .
  • Hydration Analysis : TGA-DSC reveals hydrate formation tendencies, critical for lyophilization protocols .
  • Co-crystallization : Screen with co-formers (e.g., succinic acid) to improve solubility without altering bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.